2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
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Description
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one is a useful research compound. Its molecular formula is C23H23FN2O3 and its molecular weight is 394.446. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ENTs, which leads to changes in nucleotide synthesis and adenosine function
Action Environment
The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s action could be influenced by environmental factors that affect the stability of the halogen substitute.
Biochemical Analysis
Biochemical Properties
The compound 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, the compound has demonstrated inhibitory effects on ENT1 and ENT2 . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
At the molecular level, the compound acts as an irreversible and non-competitive inhibitor of ENTs . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
The inhibitory effect of the compound on ENT1 and ENT2 could not be washed out, suggesting a long-term effect on these transporters
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQPVUIOBBOVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.